molecular formula C9H9NO5 B2987011 (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid CAS No. 68671-47-6

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid

Cat. No.: B2987011
CAS No.: 68671-47-6
M. Wt: 211.173
InChI Key: JUHYZGPSJIUDDU-MRVPVSSYSA-N
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Description

(2R)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid is a chiral organic compound characterized by a hydroxyl group at the C2 position, a 4-nitrophenyl substituent at C3, and a propanoic acid backbone. Key properties include:

  • Molecular formula: C₉H₉NO₅
  • Molecular weight: 211.17 g/mol (based on ESI-MS data) .
  • Stereochemistry: The R-configuration at C2 is confirmed through chiral resolution and synthesis starting from (R)-2-(4-nitrophenyl)propanoic acid .
  • Synthesis: Produced via microbial transformation of 4-nitro-L-phenylalanine by Klebsiella sp. CK6, yielding phenyllactic acid-type metabolites .

Properties

IUPAC Name

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHYZGPSJIUDDU-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of phenylalanine derivatives followed by hydroxylation. For example, starting from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the compound can be synthesized in four steps without racemization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and hydroxylation reactions. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(4-nitrophenyl)propanoic acid.

    Reduction: Formation of (2R)-2-hydroxy-3-(4-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Structural features :

  • 4-Nitrophenyl group : Imparts strong electron-withdrawing effects, enhancing acidity (pKa of carboxyl group ≈ 3.9).
  • Hydroxyl group : Participates in hydrogen bonding, influencing solubility and reactivity.
  • Applications : Investigated for antimicrobial properties and as a precursor in chiral synthesis .

Comparison with Structurally Similar Compounds

(2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid

  • Molecular formula : C₉H₁₀O₄
  • Molecular weight : 182.17 g/mol .
  • Key differences :
    • Replaces the nitro group with a hydroxyl group at the para position.
    • Higher solubility in polar solvents due to increased hydrogen bonding capacity.
    • Found naturally in foods (e.g., coconut, muskmelon) and used as a biomarker for metabolic disorders .
  • Acidity : Lower acidity (carboxyl pKa ≈ 4.5) compared to the nitro-substituted analogue due to reduced electron-withdrawing effects .

(2R)-2-Amino-3-(4-nitrophenyl)propanoic Acid

  • Molecular formula : C₉H₁₀N₂O₄
  • Molecular weight : 226.19 g/mol .
  • Key differences: Substitutes the hydroxyl group with an amino group, altering basicity (amino pKa ≈ 9.5). Synthesized via chiral resolution and catalytic hydrogenation .

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic Acid

  • Molecular formula : C₇H₁₂O₄
  • Molecular weight : 160.16 g/mol .
  • Key differences :
    • Replaces the 4-nitrophenyl group with a tetrahydrofuran ring, increasing rigidity and lipid solubility (logP ≈ 0.8).
    • Used as an intermediate in antiviral drug synthesis .

(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid

  • Molecular formula : C₁₂H₁₆O₃S
  • Molecular weight : 256.32 g/mol .
  • Key differences :
    • Incorporates a methylphenylsulfanyl group, enhancing lipophilicity (logP ≈ 2.1) and membrane permeability.
    • Explored for anti-inflammatory applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa (Carboxyl) logP Biological Activity
(2R)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid C₉H₉NO₅ 211.17 -NO₂, -OH, -COOH 3.9 1.2 Antimicrobial
(2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid C₉H₁₀O₄ 182.17 -OH (phenyl), -OH, -COOH 4.5 -0.3 Metabolic biomarker
(2R)-2-Amino-3-(4-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 226.19 -NO₂, -NH₂, -COOH 3.8 (carboxyl) 0.7 APN inhibition
(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid C₇H₁₂O₄ 160.16 Tetrahydrofuran, -OH, -COOH 4.1 0.8 Antiviral intermediate
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic acid C₁₂H₁₆O₃S 256.32 -SCH₂C₆H₄CH₃, -OH, -COOH 3.7 2.1 Anti-inflammatory

Key Research Findings

  • Synthetic Methods: The parent compound is synthesized via microbial transformation , while the hydroxyl derivative is produced enzymatically . Chiral resolution and diastereomeric salt methods are critical for enantiopure synthesis of amino-substituted analogues .
  • Structure-Activity Relationships: Electron-withdrawing groups (e.g., -NO₂) enhance acidity and antimicrobial activity . Lipophilic substituents (e.g., tetrahydrofuran, methylphenylsulfanyl) improve pharmacokinetic properties .

Biological Activity

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, also known by its chemical identifier CID 53975062, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₉H₉N₁O₅
  • Molecular Weight : 197.15 g/mol
  • IUPAC Name : this compound

The compound features a hydroxyl group and a nitro group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.

  • Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity. This inhibition can be crucial in pathways involving inflammatory responses.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function, particularly in proteins and nucleic acids.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit polymorphonuclear leukocyte (PMN) chemotaxis induced by chemokines like CXCL8. This inhibition is vital in conditions where excessive neutrophil recruitment leads to tissue damage .

2. Antimicrobial Activity

The compound has also shown potential antimicrobial properties, making it a candidate for further exploration in therapeutic applications against bacterial infections.

3. Cytotoxicity Studies

In vitro studies have demonstrated that at concentrations above 200 µM, this compound can exhibit cytotoxic effects on various cell lines. These studies are essential for understanding the safety profile of the compound in potential therapeutic contexts .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of PMN chemotaxis
AntimicrobialActivity against certain bacterial strains
CytotoxicityCytotoxic effects at high concentrations

Case Study: Inhibition of Neutrophil Recruitment

A study evaluated the efficacy of this compound in a model of transient cerebral ischemia in rats. The compound was effective in reducing PMN infiltration and infarct size, suggesting its potential for treating conditions involving excessive inflammation .

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